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Z-Glu(OtBu)-OH

Cat. No.: B1578904
M. Wt: 337.37
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Amino Acid Protecting Group Chemistry

In the synthesis of peptides and other complex molecules containing amino acid residues, the selective protection and deprotection of reactive functional groups is paramount. wikipedia.orgresearchgate.net Amino acids, possessing at least one amino group and one carboxyl group, require a strategic application of protecting groups to prevent unwanted side reactions during the formation of peptide bonds. libretexts.orgbachem.com The concept of "orthogonal protection" is central to this strategy, wherein different protecting groups can be removed under distinct chemical conditions without affecting others. wikipedia.orgresearchgate.net This allows for a high degree of control over the synthetic sequence.

Z-Glu(OtBu)-OH is a prime example of an orthogonally protected amino acid. The α-amino group is shielded by the benzyloxycarbonyl (Z) group, while the side-chain γ-carboxyl group is protected as a tert-butyl ester (OtBu). The Z group is typically removed by catalytic hydrogenolysis, whereas the tert-butyl ester is labile to acidic conditions. libretexts.orgbachem.com This orthogonality is crucial for incorporating glutamic acid into a peptide chain without the interference of its side-chain carboxyl group and for subsequent selective modifications.

Historical Development and Significance of the Benzyloxycarbonyl (Z) Group

The introduction of the benzyloxycarbonyl (Z or Cbz) group by Max Bergmann and Leonidas Zervas in 1932 marked a revolutionary moment in peptide chemistry. bachem.comwiley-vch.deunt.edu Prior to this, the lack of suitable, reversibly removable protecting groups for the amino function severely hampered the systematic synthesis of peptides. unt.edu The Z group, introduced via reaction with benzyl (B1604629) chloroformate (also known as Z-Cl), provided a robust and reliable means of protecting the α-amino group of amino acids. wikipedia.orgthieme-connect.de

The significance of the Z group lies in its stability under the conditions required for peptide bond formation and its clean removal by catalytic hydrogenation, a method that does not cleave the newly formed peptide bonds. thieme-connect.deorganic-chemistry.org This breakthrough paved the way for the synthesis of well-defined peptides and played a pivotal role in advancing the understanding of protein structure and function. unt.edu The development of the Z group is considered the dawn of modern peptide synthesis. bachem.com

Strategic Role of the tert-Butyl Ester (OtBu) for γ-Carboxyl Protection in Glutamic Acid Derivatives

Glutamic acid, with its two carboxylic acid groups (α-carboxyl and γ-carboxyl), presents a specific challenge in peptide synthesis. To ensure that only the α-carboxyl group participates in peptide bond formation, the γ-carboxyl group must be selectively protected. The tert-butyl (tBu) ester is a widely employed protecting group for this purpose due to its unique chemical properties.

The strategic advantage of the tert-butyl ester lies in its acid lability. It is stable under the basic conditions often used for the deprotection of other groups, such as the Fmoc group, but is readily cleaved by treatment with acids like trifluoroacetic acid (TFA). libretexts.org This allows for the selective deprotection of the γ-carboxyl group at a desired stage of the synthesis, enabling, for instance, the formation of cyclic peptides through side-chain lactamization. The steric hindrance provided by the bulky tert-butyl group also effectively prevents its participation in unwanted side reactions.

Overview of this compound as a Foundational Synthon in Organic Synthesis

This compound serves as a foundational synthon, a key building block, in a variety of synthetic applications. Its pre-protected and orthogonal nature simplifies complex multi-step syntheses. In peptide synthesis, it is a crucial component for the incorporation of glutamic acid residues into peptide chains, particularly in solution-phase synthesis strategies. bachem.comthieme-connect.de The presence of the Z and OtBu groups allows for controlled elongation of the peptide chain and subsequent selective deprotection for further modifications.

Beyond standard peptide synthesis, this compound is utilized in the synthesis of peptidomimetics, modified peptides with altered backbones or side chains, and other complex organic molecules where a glutamic acid moiety is required. wiley-vch.de Its well-defined reactivity and stability make it a reliable and predictable component in the synthetic chemist's toolbox.

Chemical Compound Information

Compound NameSynonym(s)
This compoundN-Carbobenzoxy-L-glutamic Acid 5-tert-Butyl Ester, Cbz-L-Glu(OtBu)-OH
Glutamic acidGlu
BenzyloxycarbonylZ, Cbz
tert-ButyltBu, OtBu
Benzyl chloroformateZ-Cl
Trifluoroacetic acidTFA
9-FluorenylmethyloxycarbonylFmoc

Chemical Properties of this compound

PropertyValue
Molecular Formula C17H23NO6 medchemexpress.com
Molecular Weight 337.37 g/mol medchemexpress.com
Appearance White Powder cymitquimica.com
Purity ≥ 97%
CAS Number 3886-08-6

Properties

Molecular Formula

C17H23NO6

Molecular Weight

337.37

Origin of Product

United States

Synthetic Methodologies for Z Glu Otbu Oh and Its Derivatives

Derivatization Routes from L-Glutamic Acid Precursors

The most common approach to synthesizing Z-Glu(OtBu)-OH begins with the naturally occurring amino acid, L-glutamic acid. This pathway involves a sequence of protection reactions designed to selectively block the α-amino group and the γ-carboxyl group.

Introduction of the Nα-Benzyloxycarbonyl (Z) Protecting Group

The initial step in the synthesis is the protection of the α-amino group of L-glutamic acid. The benzyloxycarbonyl (Z or Cbz) group is a widely used amine protecting group in peptide chemistry. smolecule.comontosight.ai This protection is typically achieved by reacting L-glutamic acid with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base, such as sodium hydroxide (B78521) or triethylamine (B128534), in an aqueous or mixed solvent system. smolecule.com This reaction, known as the Schotten-Baumann reaction, yields N-α-benzyloxycarbonyl-L-glutamic acid (Z-L-Glu-OH). carlroth.com The Z-group is stable under various conditions but can be readily removed by catalytic hydrogenation, providing a key element of "orthogonal protection" in multi-step peptide synthesis. karger.com

Regioselective Esterification for γ-tert-Butyl Protection

Following the N-protection, the next critical step is the regioselective esterification of the γ-carboxyl group with a tert-butyl group. The challenge lies in selectively esterifying the γ-position while leaving the α-carboxyl group free for subsequent peptide coupling. One effective method involves the formation of an internal anhydride (B1165640). Z-L-Glu-OH can be treated with an activating agent like acetic anhydride or dicyclohexylcarbodiimide (B1669883) (DCC) to form N-Benzyloxycarbonyl-L-glutamic anhydride. google.comsmolecule.com This cyclic anhydride intermediate can then be reacted with tert-butanol. The reaction proceeds via nucleophilic attack of the tert-butanol, which preferentially opens the anhydride ring at the more accessible γ-carbonyl position, yielding the desired this compound.

Catalytic Approaches in Ester Formation (e.g., Acid Catalysis with Isobutylene)

Direct esterification using isobutylene (B52900) under acidic catalysis is another prominent method for introducing the tert-butyl ester. thieme-connect.de In this approach, Z-L-Glu-OH is treated with an excess of isobutylene in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, at low temperatures. google.com

Transesterification offers an alternative catalytic route. Z-L-Glu can be reacted with tert-butyl acetate (B1210297) in the presence of an acid catalyst like perchloric acid. google.com This method can lead to the formation of the di-tert-butyl ester, Z-Glu(OtBu)₂, which can then be selectively hydrolyzed to the desired mono-ester. google.comgoogle.com However, controlling the selectivity to favor the γ-ester directly can be challenging and may result in a mixture of products requiring purification. google.com

Catalytic Method Reactants Catalyst Key Conditions Notes
Direct Esterification Z-L-Glu-OH, IsobutyleneSulfuric Acid or p-Toluenesulfonic AcidLow temperature (-10 to -5 °C), Anhydrous conditions google.comRequires careful temperature control to minimize side reactions.
Transesterification Z-L-Glu-OH, tert-Butyl AcetatePerchloric AcidMild temperature (10-20 °C), 24-48 hours google.comCan produce di-ester by-products requiring further steps. google.com

Advanced and Optimized Synthesis Protocols

To meet the high demands for purity and yield in pharmaceutical applications, various advanced and optimized synthetic protocols have been developed. These methods often involve multiple steps and carefully selected reagents to minimize by-product formation and simplify purification.

Multistep Synthetic Pathways and Intermediate Transformations

A common advanced strategy involves the initial protection of both carboxylic acids, followed by selective deprotection. For instance, L-glutamic acid can be converted to its di-tert-butyl ester, Glu(OtBu)₂, using isobutylene and an acid catalyst. google.comgoogle.com This intermediate is then subjected to a controlled reaction, for example using a copper salt, to selectively remove the α-tert-butyl ester, yielding H-Glu(OtBu)-OH. google.com The free amino group is then protected with the Z group using benzyl chloroformate to give the final product.

Another pathway involves using benzyl esters as temporary protecting groups for the carboxyl functions. L-glutamic acid is first converted to Z-L-glutamic acid 1-benzyl ester (Z-Glu-OBzl). google.com This intermediate is then reacted with isobutylene under acid catalysis to form Z-Glu(OtBu)-OBzl. The final step involves the selective removal of the benzyl ester by catalytic hydrogenation, which simultaneously cleaves the benzyl group from the carboxyl function, leaving the Z-group and the tert-butyl ester intact to yield this compound. thieme-connect.degoogle.com

A summary of a representative multi-step pathway is as follows:

Hydrogenation: The derivative Z-Glu(OtBu)-OBzl is hydrogenated in a solvent mixture like methanol (B129727) and water over a 10% Palladium on carbon (Pd/C) catalyst. thieme-connect.de

Filtration: After the reaction is complete, the catalyst is filtered off. thieme-connect.de

Concentration & Purification: The solution is concentrated, and the resulting residue is triturated with a solvent like acetone. The solid product is collected, often after cooling, to yield pure this compound. thieme-connect.de

Application of Specific Reagents and Reaction Conditions for Enhanced Purity and Yield

The choice of reagents and reaction conditions is paramount for achieving high purity and yield. For instance, in the formation of Z-Glu(OtBu)₂ from Z-L-Glu via transesterification, boron trifluoride complexes like boron trifluoride diethyl etherate are cited as effective catalysts. google.com

For syntheses proceeding through the H-Glu(OtBu)-OH intermediate, purification is often enhanced by forming a salt. The desired product can be crystallized as the dicyclohexylamine (B1670486) (DCHA) salt, which facilitates the separation from isomers and other impurities. wiley-vch.de The pure salt is then treated with acid to liberate the free amino acid ester.

The table below outlines specific conditions reported for key transformations to enhance outcomes.

Transformation Reagents Catalyst/Conditions Reported Yield/Purity Reference
Hydrogenolysis of Z-Glu(OtBu)-OBzl Z-Glu(OtBu)-OBzl, H₂10% Pd/C in MeOH/H₂O89% thieme-connect.de
Formation of Glu(OtBu)₂ from Glu L-Glutamic acid, IsobutyleneAnhydrous p-toluenesulfonic acid, -10 to -5 °C, 48-72hHigh selectivity google.com
Formation of Glu(OtBu)₂ from Glu L-Glutamic acid, tert-Butyl acetatePerchloric acid, 10-20 °C, 24-48hGood control google.com
Purification via Salt Formation Mixture of mono-tert-butyl estersAddition of Dicyclohexylamine (DCHA) in Et₂OOverall yield 39% wiley-vch.de

Strategies Utilizing Copper Salts in Amino Acid Derivatization

A notable strategy in the synthesis of glutamic acid derivatives involves the use of copper(II) salts. This method is particularly useful for the selective protection or deprotection of the α- and γ-carboxylic acid groups. In one approach, the di-tert-butyl ester of glutamic acid, Glu(OtBu)₂, is treated with copper salts such as copper(II) chloride (CuCl₂) or copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O). google.com This leads to the formation of a copper complex, Cu[Glu(OtBu)]ₓ, where the copper ion coordinates with the amino acid derivative. google.com This complex formation facilitates the selective removal of the α-tert-butyl ester, leaving the γ-tert-butyl ester intact. The reaction is typically carried out at elevated temperatures, for instance at 50°C for 12 hours. Following the selective deprotection, the copper is removed using a chelating agent like Na₂EDTA·2H₂O, and the pH is adjusted to isolate the desired mono-ester, H-Glu(OtBu)-OH.

This copper-chelation strategy has also been applied in the synthesis of peptide fragments containing glutamic acid. For example, in the synthesis of intermediates for GLP-1 receptor agonists like Liraglutide, a copper(II) lysinate complex is utilized. cnr.it This approach protects the α-amino and carboxylic groups of lysine, allowing for the specific acylation of the side chain. cnr.it The removal of copper post-reaction is a critical step, and its residual levels are often monitored by techniques like inductively coupled plasma mass spectrometry (ICP-MS) to ensure the purity of the final product. cnr.it While direct copper-catalyzed N-acylation is a known process, its specific application for the direct synthesis of this compound from Z-Glu-OH is less commonly detailed in readily available literature, which often focuses on the use of copper for selective deprotection. d-nb.infonih.govresearchgate.net

Comparative Analysis of Synthetic Efficiency and Scalability

The efficiency and scalability of synthetic routes to this compound and its precursors are crucial for its practical application in peptide synthesis. Different methods for introducing the tert-butyl ester group offer varying advantages and limitations.

MethodKey ReagentsAdvantagesLimitationsScalability
Transesterification with Perchloric Acid tert-Butyl acetate, Perchloric acidGood control over esterification, Mild reaction conditions. Use of strong oxidizing acid.Moderate
Addition Reaction with Isobutylene Isobutylene, p-Toluenesulfonic acidHigh selectivity for tert-butyl ester formation, Avoids strong oxidizing acids. Requires low-temperature control, Longer reaction time. Good
Copper Salt Mediated Deprotection Glu(OtBu)₂, Copper salt (e.g., CuCl₂)High selectivity for α-ester removal. google.comRequires an additional copper removal step. Applicable to large-scale production. google.com

The Boc protection strategy, followed by esterification, is often considered optimal for large-scale synthesis due to its high selectivity and yield. In contrast, methods like direct esterification are less favored for large-scale peptide synthesis due to the potential for side reactions. The copper salt-mediated selective deprotection of Glu(OtBu)₂ is highlighted as a method that simplifies the process route, reduces costs, and is suitable for large-scale production. google.com

Stereochemical Control and Purity Assessment in this compound Synthesis

Maintaining the stereochemical integrity of amino acids during synthesis is paramount, as the biological activity of peptides is highly dependent on their chirality.

Maintenance of L-Configuration During Synthesis

The synthesis of this compound must be conducted under conditions that preserve the natural L-configuration of the glutamic acid starting material. Racemization, the conversion of the L-enantiomer to a mixture of L and D forms, can occur under harsh reaction conditions, such as strong bases or high temperatures. The choice of protecting groups and coupling reagents plays a significant role in preventing racemization. For instance, in the synthesis of a related compound, it was observed that the use of di-tert-butyldicarbonate ((Boc)₂O) for protection resulted in high optical purity, whereas dicyclohexylcarbodiimide (DCC) led to a lower enantiomeric excess. plos.org While specific studies focusing solely on racemization during this compound synthesis are not extensively detailed, the general principles of peptide chemistry apply. The introduction of the Z-group and the tert-butyl ester are typically performed under conditions optimized to minimize this side reaction.

Analytical Techniques for Enantiomeric Purity Determination of this compound

Several analytical techniques are employed to determine the enantiomeric purity of this compound and related protected amino acids.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used method for separating enantiomers. hplc.eu This technique utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, resulting in different retention times. For Fmoc-Glu(OtBu)-OH, a related compound, various Cinchona alkaloid-based zwitterionic and anion-exchanger type CSPs, such as CHIRALPAK ZWIX(+) and QN-AX™, have been successfully used for enantioseparation. nih.govsemanticscholar.org The mobile phase composition, including the type of organic solvent and the concentration of additives like trifluoroacetic acid (TFA) and triethylamine (TEA), is optimized to achieve baseline separation of the enantiomers. hplc.eunih.gov Polysaccharide-based CSPs are also commonly used for chiral separations. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H NMR is used to confirm the chemical structure of this compound, chiral derivatizing agents or chiral solvating agents can be used in conjunction with NMR to determine enantiomeric purity. ruifuchemical.commedchemexpress.com These agents interact with the enantiomers to form diastereomeric complexes that can be distinguished by their different chemical shifts in the NMR spectrum.

Polarimetry: This classical technique measures the optical rotation of a solution of the compound. ruifuchemical.com A pure L-enantiomer will rotate plane-polarized light in a specific direction, and the magnitude of this rotation is a measure of its enantiomeric purity, often reported as the specific rotation [α]D. ruifuchemical.com

Orthogonal Protecting Group Strategies Featuring Z Glu Otbu Oh

Principles of Orthogonal Protection and Deprotection in Peptide Chemistry

In the context of peptide synthesis, "orthogonal" protection refers to the use of multiple classes of protecting groups that can be removed in any order by completely independent chemical reactions. researchgate.netiris-biotech.de This strategy is crucial for the synthesis of complex peptides, including those that are cyclic, branched, or modified post-synthesis while still attached to a solid support. csic.es

The core principle of orthogonality lies in the differential lability of the protecting groups to specific reagents. thieme-connect.de For instance, one group might be stable to acidic conditions but labile to basic conditions, while another is stable to both acid and base but can be removed by hydrogenolysis. biosynth.comtotal-synthesis.com This allows for the selective deprotection of a specific functional group for further reaction, such as peptide bond formation or side-chain modification, without disturbing other protected parts of the molecule. peptide.com The ability to selectively unmask functional groups is a cornerstone of modern peptide chemistry, enabling the construction of intricate molecular architectures. csic.es

The Z/tBu Protection Scheme in Contrast to Fmoc/tBu Methodologies

The two most prevalent strategies in solid-phase peptide synthesis (SPPS) are the Fmoc/tBu and the Boc/Bzl (or Z/tBu in solution phase) approaches. biosynth.comresearchgate.net The widely used Fmoc/tBu strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and the acid-labile tert-butyl (tBu) group for permanent side-chain protection. iris-biotech.de In contrast, the Z/tBu strategy, often used in solution-phase synthesis, utilizes the benzyloxycarbonyl (Z) group for Nα-protection, which is removable by hydrogenolysis, and the acid-labile tBu group for side-chain protection. thieme-connect.debachem.com

The primary distinction between these methodologies lies in the conditions required for Nα-deprotection. The Fmoc group is cleaved by a base, typically a solution of piperidine (B6355638) in an organic solvent, while the Z group is removed by catalytic hydrogenation. biosynth.comtotal-synthesis.com This fundamental difference dictates the choice of other protecting groups and synthetic conditions. The Fmoc/tBu approach is favored in SPPS for its milder deprotection conditions, avoiding the repetitive use of strong acids that could prematurely cleave acid-sensitive linkers or side-chain protecting groups. csic.es The Z/tBu scheme, however, offers an alternative orthogonal set, particularly valuable in solution-phase synthesis or for the preparation of protected peptide fragments. peptide.combachem.com

FeatureZ/tBu StrategyFmoc/tBu Strategy
Nα-Protecting Group Benzyloxycarbonyl (Z)9-Fluorenylmethyloxycarbonyl (Fmoc)
Nα-Deprotection Hydrogenolysis (e.g., H₂, Pd/C)Base (e.g., 20% Piperidine in DMF)
Side-Chain Protection Acid-labile (e.g., tert-Butyl, OtBu)Acid-labile (e.g., tert-Butyl, OtBu)
Primary Application Solution-phase synthesis, Fragment condensationSolid-phase peptide synthesis (SPPS)
Orthogonality Z group is stable to acids and bases used for tBu and Fmoc removal, respectively.Fmoc group is stable to acids used for tBu removal.
Key Advantage Robustness of Z group to a wide range of conditions.Milder Nα-deprotection conditions.

Selective Cleavage Mechanisms of Protecting Groups from Z-Glu(OtBu)-OH

The utility of this compound stems from the orthogonal nature of its two protecting groups. The Z group on the α-amino group and the OtBu ester on the side-chain carboxyl group can be removed independently by distinct chemical mechanisms.

The benzyloxycarbonyl (Z or Cbz) group is typically removed by catalytic hydrogenolysis. total-synthesis.combachem.com This reaction involves the cleavage of the benzylic C-O bond using hydrogen gas in the presence of a metal catalyst, most commonly palladium on an activated carbon support (Pd/C). taylorfrancis.commasterorganicchemistry.com

The mechanism proceeds via the catalytic reduction of the benzyl (B1604629) carbamate. taylorfrancis.com The reaction yields toluene, carbon dioxide, and the deprotected amine. taylorfrancis.com This process is generally clean and efficient, occurring under neutral pH conditions, which preserves acid- and base-labile protecting groups like the tert-butyl ester. total-synthesis.commasterorganicchemistry.com

Reaction: Z-NH-R + H₂ --(Pd/C)--> H₂N-R + Toluene + CO₂

The tert-butyl (tBu) ester is a widely used protecting group for carboxylic acid side chains, such as that of glutamic acid. iris-biotech.de It is stable to the conditions of hydrogenolysis and basic conditions used for Fmoc removal, but it is readily cleaved by strong acids like trifluoroacetic acid (TFA). biosynth.comiris-biotech.de

The cleavage mechanism involves the protonation of the ester oxygen by TFA, followed by the departure of the stable tert-butyl cation, which is typically scavenged to prevent side reactions. thermofisher.com This process regenerates the free carboxylic acid. The Z group is generally stable to the acidic conditions used for tBu removal, although prolonged exposure to very strong acids can lead to its cleavage. total-synthesis.combachem.com

Reaction: R-COO-tBu + CF₃COOH --> R-COOH + (CH₃)₃C⁺ + CF₃COO⁻

The Z and OtBu groups form a truly orthogonal pair. The Z group can be selectively removed by hydrogenolysis without affecting the OtBu group. Conversely, the OtBu group can be selectively cleaved with TFA without removing the Z group. This orthogonality allows for precise control over the synthetic pathway. For example, the Z group can be removed to allow for peptide chain elongation at the N-terminus, while the OtBu group remains to protect the side chain. Alternatively, the OtBu group can be removed to allow for side-chain modification, such as the formation of a lactam bridge, while the N-terminus remains protected by the Z group. peptide.com

Protecting GroupCleavage ReagentStability of Other Group
Z (Benzyloxycarbonyl) H₂/Pd/C (Hydrogenolysis)OtBu is stable
OtBu (tert-Butyl ester) TFA (Trifluoroacetic Acid)Z is stable

Acid-Labile Cleavage of the tert-Butyl (OtBu) Ester (e.g., using Trifluoroacetic Acid)

Stability and Reactivity Profile of this compound Under Diverse Synthetic Conditions

This compound is a stable, crystalline solid that is readily handled in the laboratory. bachem.com The Z group is robust and stable under a variety of conditions, including those used for peptide coupling (e.g., with carbodiimide (B86325) reagents like DCC or EDC) and mild basic conditions. thieme-connect.detotal-synthesis.com It is also resistant to the acidic conditions typically used for the removal of very acid-labile groups like the trityl (Trt) group. biosynth.com

The OtBu ester is stable to the catalytic hydrogenation conditions used to remove the Z group and to the basic conditions used for Fmoc deprotection. biosynth.compeptide.com However, care must be taken during the synthesis and purification of peptides containing this compound, as the OtBu group is sensitive to strong acids. iris-biotech.de The choice of solvents and reagents for subsequent reaction steps must be made to ensure the integrity of both protecting groups until their selective removal is desired. For example, while the Z group shows good stability towards TFA, prolonged treatment or harsher acidic conditions (e.g., HBr in acetic acid) will lead to its cleavage. bachem.com

Applications of Z Glu Otbu Oh in Complex Chemical Synthesis

Utilization as a Key Building Block in Peptide Synthesis

In the chemical synthesis of peptides, reactive functional groups on amino acids that are not involved in the formation of the peptide bond must be masked with protecting groups to prevent unwanted side reactions. bachem.com Z-Glu(OtBu)-OH is a prime example of a suitably protected amino acid derivative, specifically designed for incorporation into peptide chains. medchemexpress.combiosynth.com The carboxyl groups of glutamic acid can participate in unintended coupling reactions, potentially leading to branched peptides; the OtBu group on the side chain of this compound effectively prevents this. bachem.com

Integration into Solution-Phase Peptide Synthesis (LPPS)

Solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, was the first major method developed for creating peptides. bachem.com this compound is frequently employed in this classical approach. In LPPS, protected amino acids are coupled sequentially in a suitable organic solvent. After each coupling step, the product is isolated and purified before proceeding to the next step of removing the N-terminal protecting group for the subsequent coupling.

The utility of this compound in LPPS is demonstrated in various synthetic procedures. For instance, it can be coupled with other amino acid esters or amines using standard coupling reagents. A common method involves activating the free α-carboxyl group of this compound to facilitate amide bond formation. Research has shown its use in the synthesis of peptide catalysts where it was reacted with didodecylamine (B166037) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as the coupling agent in ethyl acetate (B1210297) (EtOAc). rsc.org In another example, the synthesis of a protected tripeptide fragment involved coupling this compound with a dipeptide using dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of N-hydroxysuccinimide (HOSu). thieme-connect.de The mixed anhydride (B1165640) method, using reagents like isobutyl chloroformate (iBCF) and a base such as N-methylmorpholine (NMM), is also a well-established protocol for activating this compound for coupling in solution. nih.gov

Table 1: Examples of this compound in Solution-Phase Peptide Synthesis

Reactants Coupling Reagent/Protocol Solvent Product Reference
This compound, didodecylamine EDC·HCl EtOAc Z-Glu(OtBu)-N(C12H25)2 rsc.org
This compound, 12-aminotricosane EDC·HCl EtOAc Z-Glu(OtBu)-NH-CH(C11H23)2 rsc.org
Z-Glu(OtBu)-Lys(Tfa)-Asp(OtBu)-OH, Trt-NHNH2·HCl DCC, HOSu, TEA THF Z-Glu(OtBu)-Lys(Tfa)-Asp(OtBu)-NHNH-Trt thieme-connect.de
This compound, H-Thr(tBu)-OMe iBCF, NMM THF Cbz-Glu(OtBu)-Thr(tBu)-OMe nih.gov

Strategic Employment in Solid-Phase Peptide Synthesis (SPPS)

While benzyloxycarbonyl-protected amino acids are traditionally associated with solution-phase synthesis, this compound has found strategic applications in solid-phase peptide synthesis (SPPS). peptide.com In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin, and the peptide chain is assembled through sequential cycles of deprotection and coupling. peptide.com

A notable application of this compound in SPPS is its use as a linker molecule. In a strategy known as inverse or reverse peptide synthesis, this compound can be attached to a resin, such as a 4-methyl-benzhydryl amine (MBHA) resin or a Phenylacetamidomethyl (PAM) resin. google.comgoogle.com The attachment occurs via the γ-carboxyl group of the glutamic acid side chain, leaving the α-carboxyl group free for the subsequent peptide chain elongation. google.com This approach has been shown to reduce the racemization of the first residue added to the linker compared to other linkers like succinyl linkers. google.comgoogle.com When MBHA resin is used, the linkage is an amide bond, which upon final cleavage yields a peptide with an N-terminal glutamine (Gln) residue. google.comgoogle.com This "Gln linker strategy" provides an amide linkage that is stable and can be beneficial for certain synthetic modifications. google.com

When this compound is employed as a linker attached to a resin, specific activation and coupling protocols are necessary to build the peptide chain. For attaching the this compound linker to an amine-containing resin like MBHA, a potent coupling agent is required. Studies have successfully used HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base like 2,4,6-collidine (TMP) in a solvent such as N,N-Dimethylformamide (DMF). google.comgoogle.com

Once the linker is attached and its N-terminal Z-group is removed, the subsequent amino acids (as their t-butyl esters) are coupled to the resin-bound α-carboxyl group. This coupling is also effectively mediated by HATU and a base. google.comgoogle.com The use of HATU has been shown to be more effective and result in less racemization compared to other coupling agents like HBTU or DCC in this specific application. google.com

Table 2: Coupling Protocol for Linker Attachment in SPPS

Linker Resin Coupling Reagent Base Solvent Reference
This compound MBHA HATU TMP DMF google.comgoogle.com
This compound PAM HATU - - google.comgoogle.com
Linker Attachment Strategies (e.g., resin-bound Glu derivatives)

Contributions to Fragment Condensation Strategies in Peptide Synthesis

Fragment condensation is a powerful strategy for the synthesis of large peptides and small proteins. It involves the synthesis of several smaller, protected peptide fragments, which are then purified and coupled together in a convergent manner. Z-protected amino acids, including this compound, are valuable for preparing these fully protected peptide fragments. peptide.com

An example of this approach is the synthesis of a protected peptide hydrazide, a key intermediate for azide-based fragment coupling. A protected tripeptide acid, Z-Glu(OtBu)-Lys(Tfa)-Asp(OtBu)-OH, was coupled with trityl-hydrazine using DCC and HOSu to form the corresponding protected hydrazide. thieme-connect.de This demonstrates the role of this compound in creating a stable, protected peptide segment suitable for subsequent condensation with another peptide fragment. The stability of the Z and OtBu groups under various coupling and deprotection conditions makes them suitable for the complex, multi-step sequences required in fragment condensation.

Synthesis of Peptidomimetics and Modified Amino Acid Structures

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have modified backbones or side chains to improve properties such as stability against enzymatic degradation or bioavailability. This compound serves as a versatile starting material or intermediate in the synthesis of such modified structures.

Its use has been documented in the creation of peptide aldehyde inhibitors, which are a class of peptidomimetic protease inhibitors. For example, the proteasome inhibitor PSI is a peptide aldehyde with the structure Z-Ile-Glu(OtBu)-Ala-Leu-al. uni-regensburg.de The synthesis of such molecules involves the incorporation of the this compound unit into a peptide chain, followed by modification of the C-terminus to generate the reactive aldehyde warhead.

Furthermore, the principles of using protected glutamic acid derivatives like this compound are central to creating other complex peptidomimetics. For instance, solid-phase synthesis methods have been developed to create urea-containing peptides, which are potent enzyme inhibitors. nih.gov While a specific example used the related Fmoc-Glu(OtBu)-OH, the strategy involves attaching the protected glutamic acid to a resin, converting its deprotected α-amino group into an isocyanate, and then reacting it with another amino acid to form a stable urea (B33335) linkage. nih.gov This highlights how the protected core of this compound can be chemically manipulated to build non-natural backbones.

The synthesis of modified amino acids is another area where this compound is relevant. For example, a synthetic building block, Fmoc-Glu(Arg(Pbf)-OtBu)-OH, was created for the site-specific incorporation of arginylation into peptides. nih.gov This was achieved by coupling Fmoc-Glu-OAll with H-Arg(Pbf)-OtBu-HCl, followed by deprotection of the allyl group. nih.gov This multi-step synthesis of a complex, non-canonical amino acid derivative relies on the orthogonal protection strategy inherent in precursors like this compound, where the side-chain ester provides a handle for modification while the other functional groups remain protected.

Table of Compounds

Abbreviation / Trivial NameFull Chemical Name
This compoundN-α-benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester
Z groupBenzyloxycarbonyl group
OtBu grouptert-butyl ester
TFATrifluoroacetic acid
LPPSLiquid-Phase Peptide Synthesis
SPPSSolid-Phase Peptide Synthesis
EDC·HCl1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride
EtOAcEthyl acetate
DCCDicyclohexylcarbodiimide
HOSuN-hydroxysuccinimide
iBCFIsobutyl chloroformate
NMMN-methylmorpholine
THFTetrahydrofuran (B95107)
MBHA resin4-methyl-benzhydryl amine resin
PAM resinPhenylacetamidomethyl resin
GlnGlutamine
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate
TMP2,4,6-collidine
DMFN,N-Dimethylformamide
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
PSIZ-Ile-Glu(OtBu)-Ala-Leu-al
Fmoc-Glu(OtBu)-OHN-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-tert-butyl ester
H-Arg(Pbf)-OtBu-HClL-Arginine(Pbf) tert-butyl ester hydrochloride
Fmoc-Glu-OAllN-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid α-allyl ester

Development and Application of Activated this compound Derivatives (e.g., N-Hydroxysuccinimide Esters)

In peptide synthesis, the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another requires the activation of the carboxyl group. The compound this compound, with its free α-carboxyl group, must be converted into a more reactive form to facilitate efficient coupling reactions. This is commonly achieved by transforming it into an active ester derivative.

Among the most widely used activated forms is the N-hydroxysuccinimide (NHS) ester, Z-Glu(OtBu)-OSu. bachem.comchemicalbook.com The synthesis of this derivative is typically accomplished by reacting this compound with N-hydroxysuccinimide (HOSu) in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in an appropriate solvent like tetrahydrofuran (THF). google.comgoogle.com The resulting Z-Glu(OtBu)-OSu is a stable, often crystalline solid that can be isolated, purified, and stored, making it a convenient reagent for peptide synthesis. bachem.comgoogle.com

The primary application of these activated esters is in solution-phase or solid-phase peptide synthesis. For instance, Z-Glu(OtBu)-OSu can be directly reacted with the free amino group of another amino acid or a peptide fragment to form a new peptide bond. google.comgoogle.com An example includes the coupling of Z-Glu(OtBu)-OSu with a di-lysine derivative to synthesize a protected tripeptide, which serves as a fragment for larger molecules. google.com Beyond NHS esters, other activated forms like pentachlorophenyl (Pcp) esters have also been developed and used in the synthesis of peptide sequences. thieme-connect.de

Table 1: Activated Derivatives of this compound

Activated DerivativeFull Chemical NameMolecular FormulaTypical ApplicationReference
Z-Glu(OtBu)-OSuN-alpha-Benzyloxycarbonyl-L-glutamic acid gamma-t-butyl alpha-N-hydroxysuccinimide esterC21H26N2O8Coupling agent in solution-phase and solid-phase peptide synthesis. bachem.comchemicalbook.comgoogle.com
Z-Glu(OtBu)-OPcpN-alpha-Benzyloxycarbonyl-L-glutamic acid gamma-t-butyl alpha-pentachlorophenyl esterC23H22Cl5NO6Used in the stepwise synthesis of protected peptide fragments. thieme-connect.de

Role in the Chemical Synthesis of Complex Bio-organic Molecules and Molecular Probes

The unique structure of this compound, featuring two distinct protecting groups (Z and OtBu) with different chemical labilities, makes it an exceptionally valuable building block in the multi-step synthesis of complex bio-organic molecules. medchemexpress.compeptide.com Its incorporation allows for precise, regioselective modifications, which is critical for constructing intricate molecular architectures.

This compound is a staple in solid-phase peptide synthesis (SPPS) for creating bioactive peptides. For example, it has been used as one of the amino acid precursors in the automated synthesis of peptides designed to functionalize the surfaces of biomaterials like polyetheretherketone (PEEK), enhancing their biocompatibility. mdpi.com Furthermore, it serves as a key intermediate in the synthesis of peptide fragments that are later combined to form larger, more complex peptides, such as the immunomodulatory hormone thymosin α1. google.com In more specialized methodologies, this compound can be attached to a resin support to initiate "inverse peptide synthesis," a strategy for producing peptide libraries with diverse C-terminal modifications. google.com

Incorporation into Oligopeptide Sequences for Conformational Studies

The glutamic acid side chain plays a significant role in defining the secondary structure of peptides. By incorporating the protected derivative Glu(OtBu), researchers can study how this specific residue influences peptide folding and stability. This compound and its Fmoc-protected analogue, Fmoc-Glu(OtBu)-OH, are frequently used for this purpose. nih.gov

In one notable study, Fmoc-Glu(OtBu)-OH was used in the microwave-assisted solid-phase synthesis of hybrid oligopeptides composed of alternating sialic acid and glutamic acid residues. nih.gov The goal was to create structural mimics of polysialic acid to study their three-dimensional shapes. nih.gov Through a combination of analytical techniques, including circular dichroism (CD) and advanced nuclear magnetic resonance (NMR) spectroscopy (ROESY), the researchers determined the precise conformation of these oligomers in an aqueous solution. nih.gov The study revealed that these hybrid peptides adopt stable, right-handed helical structures, a conformation dictated by the sequence and the stereochemistry of the glutamic acid residues. nih.gov This demonstrates the critical role of the Glu(OtBu) unit in directing the peptide's fold.

Table 2: Example of this compound Derivative in Conformational Studies

Oligopeptide TypeIncorporated ResidueAnalytical MethodsKey Conformational FindingReference
Sialic acid-glutamic acid hybrid foldamerFmoc-Glu(OtBu)-OHCircular Dichroism (CD), NH/ND exchange, ROESY NMRThe oligopeptide adopts a stable, right-handed helical conformation in water with 3.7 residues per turn. nih.gov

Precursor for Further Chemoselective Functionalization

The utility of this compound as a versatile precursor stems from the principle of orthogonal protection. The two protecting groups, the N-terminal benzyloxycarbonyl (Z) group and the side-chain tert-butyl (OtBu) ester, can be removed under different chemical conditions, allowing for selective deprotection and subsequent functionalization at either the N-terminus or the side chain. rsc.org

The OtBu ester is highly sensitive to acid and can be cleaved using moderately acidic conditions, such as treatment with trifluoroacetic acid (TFA). In contrast, the Z group is stable to these acidic conditions but can be readily removed by catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst). google.com This orthogonality is fundamental in synthetic strategies. For example, a synthetic chemist can selectively remove the Z group to expose the α-amino group for peptide chain elongation, while the side-chain carboxyl group remains protected by the OtBu group. Conversely, selective removal of the OtBu group allows for modification of the side-chain carboxyl group, such as conjugation to molecular probes or other functional moieties, without disturbing the N-terminal protection.

Recent research has also explored enzymatic methods for even more specific deprotection. Biocatalytic approaches using distinct enzymes, such as a Cbz-ase for the Z group and an esterase for the OtBu group, have been developed to deprotect doubly-protected amino acids, offering a green and highly selective alternative to traditional chemical methods. rsc.org This capacity for controlled, stepwise functionalization makes this compound an indispensable tool in advanced organic and bio-organic synthesis.

Compound Index

Abbreviation / Common NameFull Chemical Name
This compoundN-alpha-Benzyloxycarbonyl-L-glutamic acid gamma-tert-butyl ester
Z-Glu(OtBu)-OSuN-alpha-Benzyloxycarbonyl-L-glutamic acid gamma-t-butyl alpha-N-hydroxysuccinimide ester
Z-Glu(OtBu)-OPcpN-alpha-Benzyloxycarbonyl-L-glutamic acid gamma-t-butyl alpha-pentachlorophenyl ester
Fmoc-Glu(OtBu)-OHN-alpha-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid gamma-tert-butyl ester
HOSu / NHSN-Hydroxysuccinimide
DCCN,N'-Dicyclohexylcarbodiimide
THFTetrahydrofuran
PEEKPolyetheretherketone
Thymosin α1Thymosin alpha-1
TFATrifluoroacetic acid
H₂/PdHydrogen gas with Palladium catalyst
Z group / CbzBenzyloxycarbonyl group
OtBu grouptert-Butyl ester group

Emerging Research and Methodological Innovations Utilizing Z Glu Otbu Oh

Novel Derivatizations and Chemical Transformations of Z-Glu(OtBu)-OH

The distinct reactivity of the protecting groups in this compound enables a variety of chemical modifications, allowing for its incorporation into diverse molecular structures beyond standard peptide chains.

Synthesis of Peptide Amides and Esters from this compound

This compound is a versatile starting material for synthesizing peptides with modified C-termini, such as amides and specialized esters. The free α-carboxylic acid can be activated and coupled with various amines or alcohols. For instance, the synthesis of Z-Glu(OtBu)-NH2 has been documented, where the compound was used as a model to study the stability of protecting groups under reducing conditions. thieme-connect.de

In another application, this compound has been used in inverse solid-phase peptide synthesis. Here, the γ-carboxyl group is coupled to an amine resin (MBHA resin), forming a stable amide linkage. google.com This strategy allows the peptide chain to be synthesized from the N-terminus to the C-terminus, contrary to conventional methods.

Furthermore, research into fluorogenic substrates for enzymes like transglutaminase 2 has utilized Z-protected glutamic acid derivatives to create specialized esters. hzdr.de In these studies, fluorescent leaving groups such as coumarin (B35378) derivatives are attached to the γ-carboxylic acid of a Z-protected glutamic acid residue. While the specific starting material was Z-Glu-OH, the principle demonstrates the derivatization of the side chain to form active esters, a transformation readily applicable to the γ-carboxyl of this compound following α-carboxyl coupling. hzdr.de

DerivativeSynthetic ApplicationReference
Z-Glu(OtBu)-NH₂Model compound for studying protecting group stability towards reducing agents. thieme-connect.de
MBHA-Resin-NH-CO-Glu(OtBu)-ZIntermediate in inverse solid-phase peptide synthesis, forming an amide bond at the side chain. google.com
Z-Glu(Coumarin Ester)-PeptideFluorogenic enzyme substrate, demonstrating side-chain esterification. hzdr.de

Exploration of Alternative Side-Chain Protecting Groups for Glutamic Acid based on Z-Chemistry

The combination of an Nα-Z group with a γ-OtBu ester in this compound is a classic example of an orthogonal protection scheme in solution-phase synthesis. bachem.comresearchgate.net The Z group is stable to the acidic conditions used to remove the tBu group, while the tBu group is stable to the hydrogenolysis conditions used to cleave the Z group. bachem.com Research into alternative protecting group strategies often seeks to refine this orthogonality for specific synthetic challenges.

An alternative to the tert-butyl ester for side-chain protection in Z-based chemistry is the benzyl (B1604629) ester (OBzl). bachem.com However, the Z and OBzl groups are typically cleaved simultaneously by catalytic hydrogenation, making this a non-orthogonal, or "global deprotection," strategy. bachem.com A more orthogonal alternative used in Fmoc-based synthesis, the allyl (All) ester, could theoretically be paired with Z-protection. Allyl esters are stable to both acidic and basic conditions but are selectively removed by palladium catalysts, offering a distinct cleavage pathway from the Z group's hydrogenolysis. peptide.com

Another strategy involves modifying the Z group itself. For instance, the 2-chlorobenzyloxycarbonyl (Cl-Z) group shows greater resistance to the trifluoroacetic acid (TFA) treatments used for Boc group removal in the Boc/Bzl strategy, highlighting how subtle electronic modifications can fine-tune protecting group stability. ug.edu.pl

Table of Protecting Group Combinations for Glutamic Acid in Z-Chemistry

Nα-Protecting Group Side-Chain (γ) Protecting Group Cleavage Condition (Nα) Cleavage Condition (Side-Chain) Orthogonality
Z OtBu Catalytic Hydrogenation Mild Acid (e.g., TFA) Yes
Z OBzl Catalytic Hydrogenation Catalytic Hydrogenation No (Global Deprotection)

Interdisciplinary Applications in Polymer Chemistry and Materials Science

The well-defined chemical nature of this compound has made it, and conceptually similar derivatives, a valuable component in the design of advanced functional materials.

Monomer Design for Zwitterionic Polymers with Amino Acid-Derived Side Chains

Zwitterionic polymers, which contain both positive and negative charges, are of great interest for biomedical applications due to their excellent biocompatibility and resistance to protein fouling. Glutamic acid is an ideal building block for such polymers. Research has shown that glutamic acid derivatives can be converted into vinyl monomers for subsequent polymerization. nih.govresearchgate.net

In one prominent approach, a related compound, N-Boc-L-glutamic acid α-tert-butyl ester (Boc-Glu(OtBu)-OH), served as the precursor for a library of vinyl monomers, including acrylates, methacrylates, acrylamides, and methacrylamides. nih.govresearchgate.net These monomers were then polymerized via Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization. nih.govresearchgate.netresearchgate.net After polymerization, the Boc and tBu protecting groups are removed to unmask the zwitterionic glutamate (B1630785) side chains. nih.gov This same principle of converting a protected amino acid into a polymerizable monomer can be applied using this compound as the starting material. Amphiphilic block copolymers have also been synthesized using a methacrylate (B99206) monomer derived from glutamic acid, which self-assemble into nanoparticles suitable for drug delivery. uni-bayreuth.de

Fabrication of Polymer Backbones with Defined Chemical Architectures

The ability to create polymers with precise control over their structure is crucial for tailoring their properties. The use of controlled polymerization techniques like RAFT on monomers derived from protected glutamic acid allows for the fabrication of polymers with narrow molecular weight distributions (Đ < 1.3) and defined block architectures. nih.govresearchgate.netnih.gov Researchers have systematically varied the polymer backbone (e.g., acrylate (B77674) vs. methacrylate vs. acrylamide) to study how the backbone chemistry impacts the biological interactions of the final zwitterionic polymer. nih.govresearchgate.net

Beyond linear polymers, derivatives like Fmoc-Glu(OtBu)-OH have been used in solid-phase synthesis to create peptide amphiphiles. nih.gov These molecules are designed with a hydrophilic peptide headgroup and a hydrophobic tail, enabling them to self-assemble into well-defined nanoscale architectures like nanofibers. These structures can then serve as templates for biomimetic mineralization, demonstrating a high degree of architectural control. nih.gov

Impact on Mechanistic Studies of Protecting Group Behavior and Reactivity

The widespread use of this compound and related structures has provided a platform for detailed mechanistic studies of protecting group chemistry. The differential stability of the Z and OtBu groups is a cornerstone of orthogonal synthesis strategies. bachem.compeptide.com

A key area of study has been the stability of these protecting groups under various reaction conditions. For example, a detailed investigation analyzed the reactivity of Z-Glu(OtBu)-NH2 and other protected amino acid derivatives towards a range of bulky hydride reducing agents. thieme-connect.de It was found that while both the amide and the protecting groups were reduced by powerful agents like lithium aluminum hydride, they remained stable to more selective reagents like lithium tri-tert-butoxyaluminum hydride. thieme-connect.de Such studies are critical for defining the reaction scope and limitations when performing chemical transformations on complex, multi-functional molecules.

Furthermore, research into alternative deprotection methods has shed light on the underlying reaction mechanisms. While the OtBu group is conventionally cleaved with strong acid, studies have demonstrated its removal under thermolytic conditions (e.g., pH 6.5 at 70 °C) when incorporated into peptide-DNA conjugates. nih.gov Mechanistic experiments confirmed that this gentle deprotection proceeds without the formation of an undesired aspartimide intermediate, preserving the integrity of the peptide backbone. nih.gov These findings expand the toolkit for chemists and provide deeper insight into the reactivity and cleavage pathways of tBu-based protecting groups.

Table of Compound Names

Abbreviation/Trivial NameFull Chemical Name
This compoundN-α-Benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester
Boc-Glu(OtBu)-OHN-α-tert-Butoxycarbonyl-L-glutamic acid γ-tert-butyl ester
Z-Glu-OHN-α-Benzyloxycarbonyl-L-glutamic acid
Fmoc-Glu(OtBu)-OHN-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-tert-butyl ester
Z-Glu(OtBu)-NH₂N-α-Benzyloxycarbonyl-L-glutamine γ-tert-butyl ester
Z-Glu-OBzlN-α-Benzyloxycarbonyl-L-glutamic acid γ-benzyl ester
Boc-Lys(Z)-OHN-α-tert-Butoxycarbonyl-N-ε-benzyloxycarbonyl-L-lysine
Cl-Z2-Chlorobenzyloxycarbonyl
OAllAllyl ester
OBzlBenzyl ester
OtButert-Butyl ester
TFATrifluoroacetic acid
RAFTReversible Addition-Fragmentation Chain-transfer
MBHA4-Methyl-benzhydryl amine

Innovations in Analytical Characterization Techniques for this compound and its Reaction Products

The precise monitoring of peptide synthesis involving this compound is crucial for ensuring the purity and yield of the final product. Innovations in analytical chemistry have led to the development of highly sensitive and efficient methods for the characterization of this compound and its subsequent reaction products. These techniques are essential for real-time reaction monitoring, impurity profiling, and final product quality control.

Advanced spectroscopic and chromatographic methods are at the forefront of these innovations. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (HPLC-MS), stands as a primary tool for analyzing this compound and its derivatives. csic.esruifuchemical.com HPLC allows for the separation of the desired product from starting materials, byproducts, and other impurities with high resolution. The purity of this compound is routinely assessed using HPLC, with standards often exceeding 98.5% or even 99.0%. ruifuchemical.comruifuchemical.com

Mass spectrometry (MS) provides invaluable information regarding the molecular weight of the compounds, confirming the identity of this compound and its reaction products. ruifuchemical.com Techniques like electrospray ionization (ESI) are commonly used to generate ions for MS analysis. csic.es For more detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is employed. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, confirming its structure. csic.es

The progress of reactions involving this compound, such as its acylation to form more complex peptides, can be meticulously followed using a combination of Thin-Layer Chromatography (TLC) and HPLC-MS. csic.es For instance, in the synthesis of dihydropyridine (B1217469) derivatives, HPLC-MS was used to monitor the reaction progress and purify the final products. csic.es The table below summarizes the key analytical techniques used for the characterization of this compound and its reaction products.

Analytical TechniqueApplicationKey Findings
High-Performance Liquid Chromatography (HPLC) Purity assessment of this compound; Monitoring reaction progress. csic.esruifuchemical.comRoutinely achieves purity levels of >98.5%. ruifuchemical.com
Mass Spectrometry (MS) Molecular weight determination and confirmation of product identity. ruifuchemical.comConfirms the expected molecular mass of this compound and its derivatives. csic.es
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural elucidation of this compound and reaction products. csic.esProvides specific chemical shift data for ¹H and ¹³C nuclei, confirming the molecular structure. csic.es
Thin-Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress. csic.esAllows for a quick assessment of the presence of starting materials and products. csic.es

Future Perspectives for this compound in Sustainable and Green Chemistry Approaches

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to peptide synthesis. This compound is poised to play a role in these sustainable approaches. The development of more environmentally friendly synthesis routes for this compound itself, and its use in greener peptide coupling strategies, are active areas of research.

One key area of focus is the replacement of hazardous solvents and reagents with more benign alternatives. Traditional peptide synthesis often employs solvents like dichloromethane (B109758) (DCM) and reagents like dicyclohexylcarbodiimide (B1669883) (DCC), which pose environmental and health risks. google.com Future research will likely explore the use of greener solvents, such as ionic liquids or water-based systems, for reactions involving this compound.

Furthermore, the development of catalytic and enzymatic methods for peptide bond formation represents a significant step towards sustainable chemistry. These methods can offer higher selectivity and efficiency while operating under milder reaction conditions compared to traditional chemical methods. The compatibility of this compound with these novel catalytic systems will be a critical factor in its future applications.

Another aspect of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. The design of synthetic pathways that utilize this compound with high atom economy will be a priority. This includes the development of more efficient coupling reagents that generate less waste.

The use of this compound in solid-phase peptide synthesis (SPPS) also presents opportunities for green innovation. The development of reusable solid supports and more environmentally friendly cleavage cocktails for releasing the peptide from the resin are areas of ongoing research. google.com As the demand for synthetic peptides grows, the integration of this compound into these sustainable and green chemistry frameworks will be essential for minimizing the environmental impact of peptide manufacturing.

Q & A

Q. What are the critical considerations for synthesizing Z-Glu(OtBu)-OH, and how can its purity be validated experimentally?

this compound synthesis involves protecting group strategies, such as tert-butoxycarbonyl (OtBu) and benzyloxycarbonyl (Z) groups, to stabilize reactive sites during peptide coupling. Purity validation requires analytical techniques like HPLC or LC-MS, with attention to residual solvents and byproducts. For reproducible results, ensure reaction conditions (e.g., temperature, pH) are tightly controlled and documented. Structural confirmation via 1^1H/13^{13}C NMR or X-ray crystallography (using SHELX software ) is essential .

Q. How should this compound be stored to maintain stability, and what are the implications of improper storage?

Storage at -20°C in powder form preserves stability for up to 3 years, while dissolved samples in DMSO should be aliquoted and stored at -80°C (<6 months). Improper storage (e.g., repeated freeze-thaw cycles or exposure to moisture) leads to ester hydrolysis, reducing reactivity. Always use anhydrous solvents and monitor for precipitation or color changes .

Q. What methodological steps ensure accurate solubility calculations for this compound in experimental setups?

Use the molecular weight (337.37 g/mol) and solvent-specific solubility data (e.g., 29.64 mL for 10 mg in 1 mM DMSO). Account for solvent hygroscopicity by using freshly opened DMSO and validate concentrations via UV-Vis spectroscopy. Pre-warm or sonicate suspensions to achieve homogeneity, especially for in vivo applications .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?

Contradictions in bond lengths or angles may arise from crystallographic refinement artifacts. Use SHELXL for high-resolution refinement, cross-referencing with the Cambridge Structural Database (CSD) to validate bond distances against known ionic radii (e.g., revised Shannon-Prewitt tables for carboxylate groups ). For ambiguous electron density, employ twin refinement or multi-conformational modeling .

Q. What experimental design principles mitigate side reactions during this compound incorporation into peptide chains?

Optimize coupling agents (e.g., HATU or DCC) and monitor reaction progress via FT-IR for carbodiimide intermediates. Use orthogonal protecting groups (e.g., Fmoc for lysine derivatives ) to prevent premature deprotection. Kinetic studies under varying pH (4.5–6.5) can identify optimal conditions for minimizing racemization .

Q. How does solvent choice impact the biological activity of this compound in in vivo studies?

Polar aprotic solvents like DMSO enhance solubility but may reduce bioavailability due to membrane impermeability. Pre-formulate with biocompatible carriers (e.g., cyclodextrins) or use saline-ethanol mixtures (<5% v/v) to improve pharmacokinetics. Validate bioactivity via LC-MS/MS to detect intact compound in plasma .

Q. What strategies validate the stereochemical integrity of this compound in asymmetric synthesis?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) resolves enantiomers, while circular dichroism (CD) confirms absolute configuration. For crystallographic validation, compare experimental data with CSD entries (e.g., refcode ABCDEF for glutamic acid derivatives) to verify bond geometry .

Methodological Best Practices

Q. How should researchers document synthetic procedures for this compound to ensure reproducibility?

Follow Beilstein Journal guidelines: report reaction stoichiometry, purification methods (e.g., column chromatography gradients), and characterization data (e.g., RfR_f values, melting points). Include raw spectral data in supplementary materials and cite CSD deposition numbers for crystallographic studies .

Q. What computational tools support the rational design of this compound-based inhibitors?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to targets like transglutaminase 2. Parameterize force fields using CSD-derived bond lengths and angles. Validate with experimental IC50_{50} values from enzyme inhibition assays .

Data Analysis and Validation

Q. How can researchers address inconsistencies in NMR data for this compound derivatives?

Anomalous peaks may stem from residual solvents or dynamic processes (e.g., rotamers). Acquire variable-temperature NMR to identify slow-exchange conformers. Cross-validate with HSQC/HMBC for 13^{13}C-1^1H correlations and compare with literature data for analogous compounds .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound bioactivity studies?

Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves and calculate EC50_{50}/IC50_{50}. Apply ANOVA for multi-group comparisons and report 95% confidence intervals. For high-throughput data, employ machine learning (e.g., random forests) to identify structure-activity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.